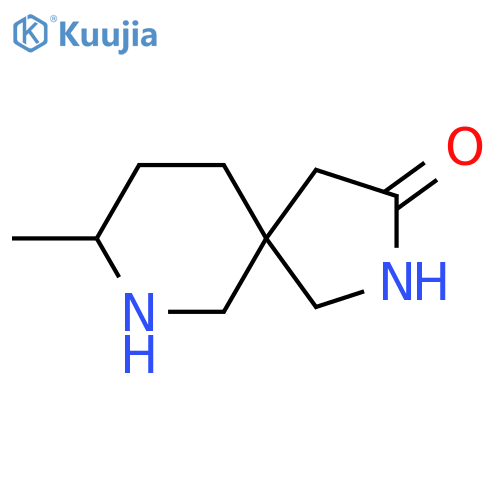Cas no 2172528-97-9 (8-methyl-2,7-diazaspiro4.5decan-3-one)

2172528-97-9 structure
商品名:8-methyl-2,7-diazaspiro4.5decan-3-one
8-methyl-2,7-diazaspiro4.5decan-3-one 化学的及び物理的性質
名前と識別子
-
- 8-methyl-2,7-diazaspiro[4.5]decan-3-one
- 2172528-97-9
- EN300-1645893
- 8-methyl-2,7-diazaspiro4.5decan-3-one
-
- インチ: 1S/C9H16N2O/c1-7-2-3-9(5-10-7)4-8(12)11-6-9/h7,10H,2-6H2,1H3,(H,11,12)
- InChIKey: VUGMRTFCSBCNPH-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2(CN1)CNC(C)CC2
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
8-methyl-2,7-diazaspiro4.5decan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1645893-0.5g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 0.5g |
$1591.0 | 2023-07-10 | ||
| Enamine | EN300-1645893-10000mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 10000mg |
$7128.0 | 2023-09-22 | ||
| Enamine | EN300-1645893-0.25g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 0.25g |
$1525.0 | 2023-07-10 | ||
| Enamine | EN300-1645893-100mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 100mg |
$1459.0 | 2023-09-22 | ||
| Enamine | EN300-1645893-1000mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 1000mg |
$1658.0 | 2023-09-22 | ||
| Enamine | EN300-1645893-2500mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 2500mg |
$3249.0 | 2023-09-22 | ||
| Enamine | EN300-1645893-5000mg |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 5000mg |
$4806.0 | 2023-09-22 | ||
| Enamine | EN300-1645893-1.0g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 1.0g |
$1658.0 | 2023-07-10 | ||
| Enamine | EN300-1645893-10.0g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 10.0g |
$7128.0 | 2023-07-10 | ||
| Enamine | EN300-1645893-2.5g |
8-methyl-2,7-diazaspiro[4.5]decan-3-one |
2172528-97-9 | 2.5g |
$3249.0 | 2023-07-10 |
8-methyl-2,7-diazaspiro4.5decan-3-one 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
2172528-97-9 (8-methyl-2,7-diazaspiro4.5decan-3-one) 関連製品
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
